

# Application Notes and Protocols: Calcium Sulfate Dihydrate as a Filler in Polymer Composites

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## Compound of Interest

Compound Name: *Calcium sulfate dihydrate*

Cat. No.: *B046909*

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Audience: Researchers, scientists, and drug development professionals.

## 1.0 Introduction

Calcium sulfate (CS), commonly found as its dihydrate form ( $\text{CaSO}_4 \cdot 2\text{H}_2\text{O}$ ), gypsum, is a widely available and cost-effective mineral. In its anhydrous form, it serves as a functional filler in polymer composites, offering enhancements in mechanical properties, thermal stability, and dimensional stability. Its applications range from commodity plastics for packaging and automotive parts to advanced biomaterials for bone regeneration.<sup>[1][2][3][4]</sup> This document provides detailed protocols for the preparation and characterization of polymer composites using calcium sulfate as a filler, along with a summary of its effects on key composite properties.

A critical consideration for melt processing with polymers sensitive to hydrolysis, such as polyesters (e.g., PLA) or polyamides, is the form of calcium sulfate used. The dihydrate and hemihydrate forms release water upon heating, which can degrade the polymer matrix.<sup>[3]</sup> Therefore, the thermally stable  $\beta$ -anhydrite II (AlI) form, produced by calcining gypsum, is the preferred choice for high-temperature melt compounding.<sup>[2][3]</sup>

## 2.0 Key Applications

- Commodity Polymers (Polypropylene - PP): Used to increase stiffness, rigidity, and thermal stability for applications in automotive components, packaging, containers, and engineering parts.[1][2]
- Bioplastics (Polylactide - PLA): Enhances stiffness, heat deflection temperature, and crystallization rate, making PLA suitable for more demanding applications requiring higher heat resistance.[3]
- Biomedical Engineering: Serves as a biocompatible and resorbable component in composite scaffolds for bone tissue engineering, often combined with polymers like poly- $\epsilon$ -caprolactone (PCL) or gelatin.[4][5][6]
- Other Industries: Used as a filler to improve whiteness, opacity, and texture in paper and pulp, and as a finishing agent in textiles.[7]

### 3.0 Experimental Protocols

#### 3.1 Protocol 1: Preparation of Calcium Sulfate $\beta$ -Anhydrite II (AI<sub>II</sub>) from Gypsum

This protocol describes the conversion of **calcium sulfate dihydrate** (gypsum) to the thermally stable  $\beta$ -anhydrite II (AI<sub>II</sub>) form, which is essential for melt compounding.

##### Methodology:

- Obtain fine-powdered **calcium sulfate dihydrate** (CaSO<sub>4</sub>·2H<sub>2</sub>O).
- Place the powder in a ceramic crucible suitable for high-temperature applications.
- Heat the sample in a furnace (e.g., a Nabertherm B400 furnace) at a temperature between 500°C and 800°C.[3] A typical procedure involves holding the temperature at 500°C for 2 hours.[3]
- After the thermal treatment, allow the furnace to cool down to room temperature.
- The resulting white powder is  $\beta$ -anhydrite II (AI<sub>II</sub>).
- Quality Control: Confirm the conversion using Thermogravimetric Analysis (TGA). AI<sub>II</sub> should show high thermal stability with minimal weight loss (typically <1%) up to 600°C, whereas the

original dihydrate form would show a significant weight loss of ~21% below 200°C due to water release.[3]

### 3.2 Protocol 2: Fabrication of Polymer Composites via Melt Compounding

This protocol outlines the general procedure for blending the AlI filler with a polymer matrix.

#### Materials:

- Polymer pellets (e.g., PP, PLA), dried overnight at 70-80°C to remove moisture.[3][8]
- Prepared Calcium Sulfate  $\beta$ -Anhydrite II (AlI) powder.

#### Methodology:

- Dry Blending: Physically mix the dried polymer pellets and the AlI powder at the desired weight percentage (e.g., 20 wt.%, 40 wt.%).[3]
- Melt Compounding:
  - Feed the dry blend into a melt-compounding instrument, such as a twin-screw extruder or a bench-scale kneader (e.g., Brabender).[3]
  - Set the processing temperature appropriate for the polymer matrix (e.g., 200°C for PLA). [3]
  - Process the material according to the instrument's specifications. A typical cycle in a Brabender kneader involves feeding at a low speed (e.g., 30 rpm for 3 minutes) followed by mixing at a higher speed (e.g., 100 rpm for 7 minutes).[3]
- Specimen Preparation:
  - The resulting composite material can be granulated or pelletized.
  - Use injection molding or compression molding to fabricate standardized specimens for mechanical and thermal testing.

### 3.3 Protocol 3: Characterization of Composites

**Methodology:**

- Mechanical Testing:
  - Tensile Properties (ASTM D638): Determine Young's Modulus, tensile strength, and elongation at break using a universal testing machine.
  - Flexural Properties (ASTM D790): Measure flexural modulus and flexural strength.
  - Impact Strength (ASTM D256): Evaluate the material's toughness using an Izod or Charpy impact tester on notched specimens.
- Thermal Analysis:
  - Thermogravimetric Analysis (TGA): Assess the thermal stability and degradation temperature of the composites. The addition of AlI is expected to delay thermal degradation.[\[1\]](#)
  - Dynamic Mechanical Analysis (DMA): Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature to understand the viscoelastic behavior and determine the glass transition temperature (Tg). The filler should increase the storage modulus.[\[3\]](#)
  - Heat Deflection Temperature (HDT) / Vicat Softening Temperature (VST): Determine the temperature at which the material begins to deform under a specified load. These values are expected to increase significantly with AlI loading, especially in semi-crystalline polymers like PLA.[\[3\]](#)
- Morphological Analysis:
  - Scanning Electron Microscopy (SEM): Examine the cryo-fractured surfaces of the composite specimens to assess the dispersion of the filler particles within the polymer matrix and the quality of the interfacial adhesion.[\[1\]](#)[\[5\]](#)

**4.0 Data Presentation: Properties of Calcium Sulfate Composites**

The following tables summarize the typical effects of adding calcium sulfate  $\beta$ -anhydrite II (All) to polymer matrices.

Table 1: Effect of All Filler on Mechanical Properties of Polylactide (PLA) Composites

Property	Neat PLA	PLA + 20% All	PLA + 40% All	Citation
Tensile Strength (MPa)	60 - 66	50 - 56	-	[3]
Young's Modulus (MPa)	~2000	-	~3000	[3]

| Impact Resistance | Baseline | Improved | - | [3] |

Table 2: Effect of All Filler on Mechanical Properties of Polypropylene (PP) Composites

Property	Neat PP	PP + 20% All	PP + 40% All	Citation
Stiffness (Tensile/Flexural Modulus)	Baseline	Increased	Significantly Increased	[1][2]
Tensile Strength	Baseline	Slightly Decreased	Significantly Decreased	[1][2]

| Impact Resistance (kJ/m<sup>2</sup>) | ~2.3 | Slightly Increased | Decreased | [1] |

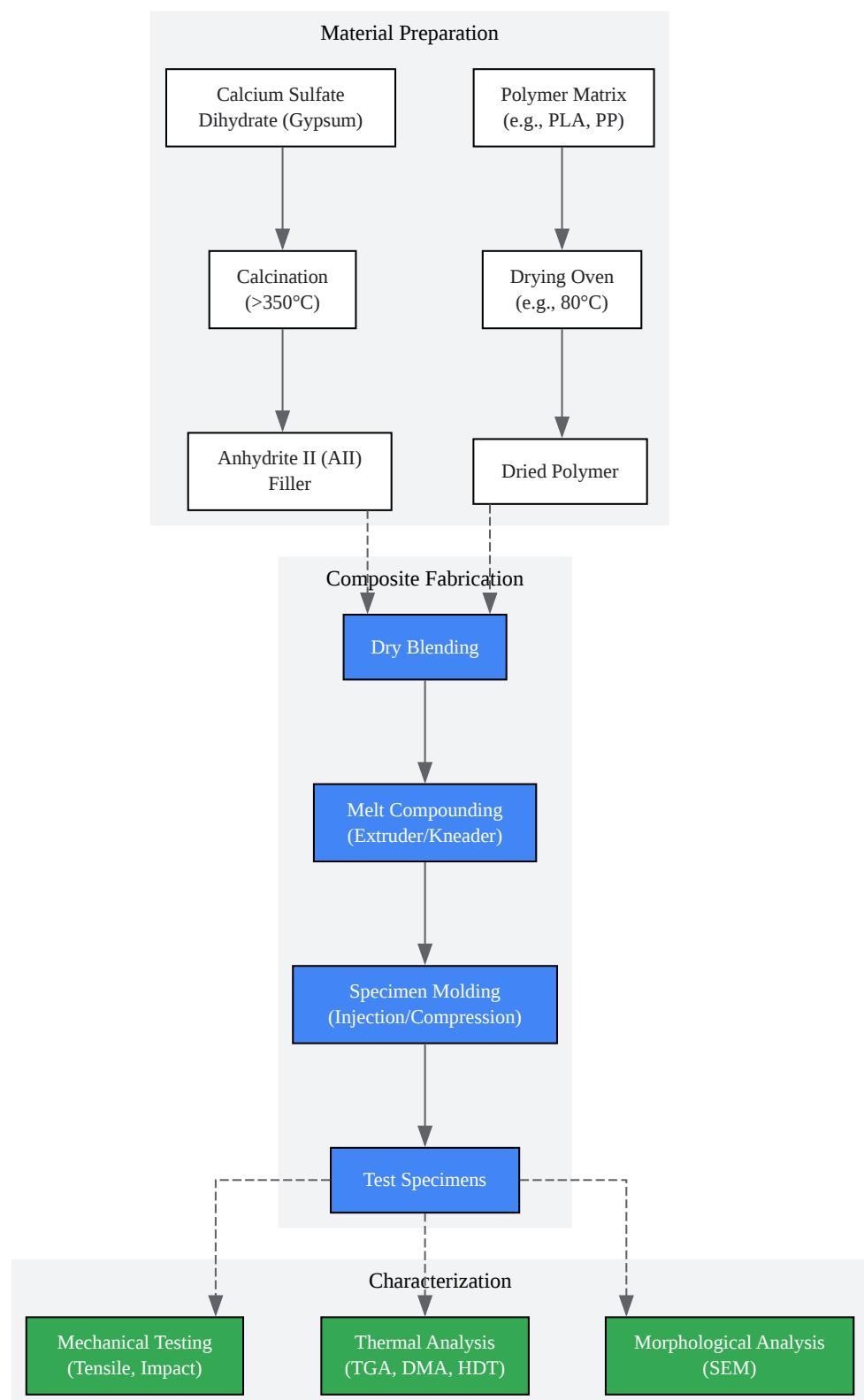
Table 3: Effect of All Filler on Thermal Properties of Polymer Composites

Property	Polymer Matrix	Observation with All Filler	Citation
Thermal Stability (TGA)	PP, PLA	<b>Degradation temperature is increased; rate of degradation is reduced.</b>	[1][3]
Storage Modulus (DMA)	PLA	Increased in the glassy region, indicating reinforcement.	[3]
Vicat Softening Temperature	PLA	Remarkably increased (e.g., to 160°C), especially with high crystallinity.	[3]

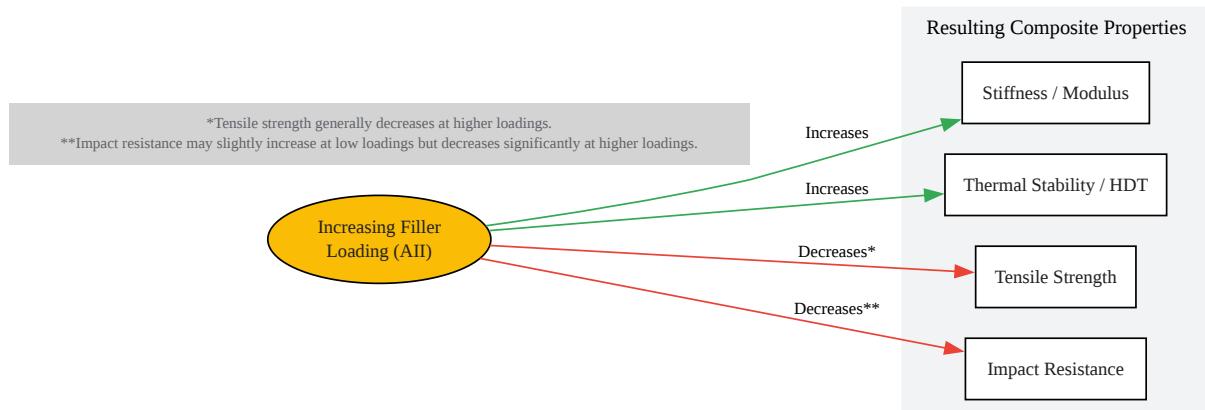
| Heat Deflection Temperature (HDT) | PP | Significantly improved. | [1] |

## 5.0 Visualizations

The following diagrams illustrate key workflows and relationships in the context of calcium sulfate polymer composites.

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Caption: Workflow for preparing and characterizing calcium sulfate polymer composites.



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Caption: Relationship between filler loading and key composite properties.

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